2-(ジメチルアミノ)エタンチオアミド

概要

説明

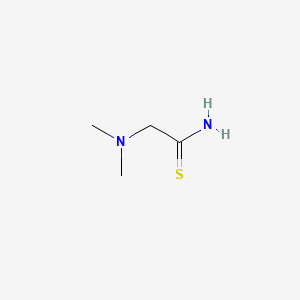

2-(Dimethylamino)ethanethioamide is an organic compound with the molecular formula C4H10N2S. It is a derivative of ethanethioamide, where the amino group is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

科学的研究の応用

2-(Dimethylamino)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals

準備方法

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with ethanethioamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethanethioamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

化学反応の分析

Types of Reactions

2-(Dimethylamino)ethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted ethanethioamides .

作用機序

The mechanism of action of 2-(Dimethylamino)ethanethioamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The dimethylamino group enhances its reactivity, allowing it to form stable complexes with other molecules. This property is exploited in its applications in organic synthesis and pharmaceuticals .

類似化合物との比較

Similar Compounds

N,N-Dimethylaminothioacetamide: Similar structure but with different reactivity.

2-(Dimethylamino)thioacetamide: Another related compound with distinct properties.

Nizatidine: A pharmaceutical compound that shares structural similarities with 2-(Dimethylamino)ethanethioamide

Uniqueness

2-(Dimethylamino)ethanethioamide is unique due to its specific reactivity and the presence of the dimethylamino group, which enhances its nucleophilicity. This makes it a valuable compound in various chemical and pharmaceutical applications .

生物活性

2-(Dimethylamino)ethanethioamide, also known as 2-(dimethylamino)ethanethioamide hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of 2-(dimethylamino)ethanethioamide is C4H10N2S, indicating the presence of a thioamide functional group that contributes to its nucleophilic properties. The compound is synthesized through the reaction of dimethylamine with thioacetic acid or its derivatives, typically yielding a hydrochloride salt for enhanced stability and solubility in biological studies.

The biological activity of 2-(dimethylamino)ethanethioamide is primarily attributed to its role as a nucleophile in various biochemical pathways. It can interact with metal ions and participate in enzyme mechanisms, influencing enzymatic activities and protein functions. The compound's ability to form complexes enhances its utility in biological systems, particularly in enzyme mechanism studies.

Enzyme Interaction

Research indicates that 2-(dimethylamino)ethanethioamide acts as a substrate for certain enzymes, facilitating biochemical reactions crucial for cellular processes. Its interaction with enzymes can lead to the formation of products that exhibit significant biological activity, making it a valuable tool for studying enzyme-substrate interactions.

Cognitive Enhancement

Recent studies have highlighted the potential of derivatives of 2-(dimethylamino)ethanethioamide in cognitive enhancement. Animal models have demonstrated that these derivatives can ameliorate CO2-induced memory impairment, suggesting applications in treating cognitive disorders such as dementia. For instance, one derivative was found to be more potent than existing reference drugs while exhibiting lower acute toxicity in mice, indicating a favorable therapeutic profile for further development.

Antitumor Properties

The compound has also been investigated for its antitumor properties. It has been shown to modulate protein kinase activity, which is critical in regulating cell proliferation and apoptosis. Abnormal protein kinase activity is linked to various cancers; thus, compounds like 2-(dimethylamino)ethanethioamide could serve as potential therapeutic agents against malignancies by targeting specific kinases involved in tumor growth .

Table 1: Summary of Biological Activities

Case Study: Cognitive Enhancement Research

In a notable study focusing on cognitive enhancement, researchers administered derivatives of 2-(dimethylamino)ethanethioamide to mice subjected to CO2 exposure. The results indicated significant improvement in memory retention compared to control groups treated with standard cognitive enhancers. This suggests that the compound may offer a novel approach to treating cognitive deficits associated with aging or neurodegenerative diseases.

特性

IUPAC Name |

2-(dimethylamino)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388769 | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27507-28-4 | |

| Record name | 2-(Dimethylamino)ethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINO)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。